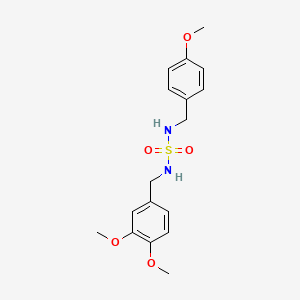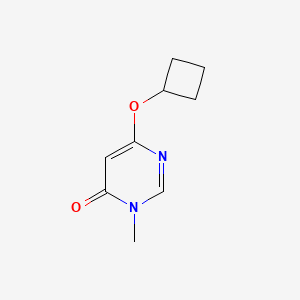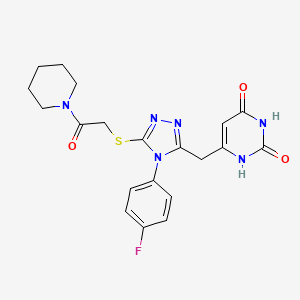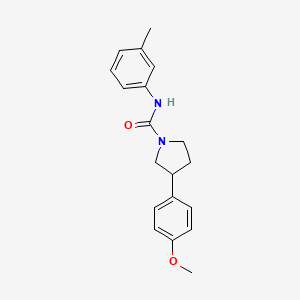
N-(3,4-dimethoxybenzyl)-N'-(4-methoxybenzyl)sulfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups
The study explores a strategy for protecting sulfamates, which are significant in medicinal chemistry and drug development, by replacing the NH protons with 4-methoxybenzyl or 2,4-dimethoxybenzyl groups. This protection renders the sulfamates stable to various conditions, facilitating multi-step synthesis. The protected sulfamates were synthesized using microwave heating and a series of reactions, culminating in deprotection with trifluoroacetic acid. The 2,4-dimethoxybenzyl protection was highlighted for its efficient deprotection at room temperature .
Synthesis and enzyme inhibitory kinetics of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides
This research involves the synthesis of a new series of sulfonamides with potential therapeutic applications for Alzheimer’s disease. The synthesis process began with the reaction of 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride, followed by treatment with various alkyl/aralkyl halides. The inhibitory effects on acetylcholinesterase and DPPH were evaluated, with one compound showing significant activity. Docking studies and kinetic analysis were performed to understand the mechanism of inhibition .
Benzylation of alcohols and phenols with N-(4-methoxybenzyl)-o-benzenedisulfonimide
The paper discusses the preparation of N-(4-methoxybenzyl)-o-benzenedisulfonimide and its use in the benzylation of alcohols and phenols under basic conditions. The process yields 4-methoxybenzyl ethers and demonstrates the conversion of primary alkylamines to alcohols using this reagent .
Investigation of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide
The sulfonamide compound was synthesized and characterized using various spectroscopic techniques. Theoretical calculations were performed to compare with experimental data, including vibrational frequencies, NMR chemical shifts, and absorption wavelengths. The study also included molecular electrostatic potential, natural bond orbital, and frontier molecular orbital analyses, providing insights into the compound's structural and spectroscopic properties .
Spectroscopic Studies and Crystal Structure of Schiff Base Sulfonamide
A Schiff base sulfonamide was synthesized and characterized, with a focus on its crystal structure and spectroscopic properties. The study examined the tautomerism of the Schiff base ligands, which is important for understanding their photochromic and thermochromic characteristics .
Synthesis and Computational Study of (E)-4-((4-Bromobenzylidene) Amino)-N-(Pyrimidin-2-yl) Benzenesulfonamide
The compound was synthesized and characterized using FTIR and UV-Vis spectra. Computational studies, including DFT and molecular docking, were conducted to understand the compound's properties and potential interactions with biological targets .
Water-soluble environmentally sensitive protein reagents
The research focused on the preparation of water-soluble reagents that selectively modify tryptophan and cysteine in proteins. The study demonstrated the reagents' stability and reactivity, providing a tool for protein modification .
Nicotinamide derivatives as gastric (H+/K+)-ATPase inhibitors
The paper presents the synthesis and evaluation of a series of nicotinamide derivatives as gastric antisecretory agents. The compounds were tested for their ability to inhibit gastric acid secretion and cytochrome P450-dependent metabolism. Some compounds showed potent activity with lower inhibitory effects on drug metabolism compared to omeprazole, suggesting their potential as treatments for acid-related gastrointestinal disorders .
Scientific Research Applications
Synthetic Chemistry Applications
Research has shown that derivatives similar to N-(3,4-dimethoxybenzyl)-N'-(4-methoxybenzyl)sulfamide can undergo complex reactions leading to the formation of novel compounds. For example, N-4-Methoxybenzyl- and N-3,4-dimethoxybenzyl-aminoacetonitriles have been demonstrated to undergo O-demethylation and rearrangement, resulting in the synthesis of 1-aryl-N-alkylcyclohepta[c]pyrrol-6(2H)-ones, showcasing the compound's role in the generation of cyclic structures with potential relevance in medicinal chemistry and drug design (Waigh, 1980).
Material Science Applications
In the realm of material science, derivatives of N-(3,4-dimethoxybenzyl)-N'-(4-methoxybenzyl)sulfamide have been investigated for their nonlinear optical (NLO) properties. Studies have synthesized and characterized new Schiff bases derived from sulfadiazine and ortho-vanillin, showing these compounds exhibit significant NLO character. This suggests their potential applications in developing non-linear optical materials, highlighting the importance of such compounds in creating advanced materials for optical and electronic applications (Shahid et al., 2018).
Catalytic Applications
Moreover, specific methoxybenzyl-substituted tertiary sulfonamides, similar in structure to N-(3,4-dimethoxybenzyl)-N'-(4-methoxybenzyl)sulfamide, have been shown to undergo chemoselective C–N bond cleavage reactions. These reactions are facilitated in the presence of catalytic bismuth triflate, revealing the compound's utility in facilitating selective bond cleavage within organic molecules, a valuable trait for synthetic organic chemistry (Bhattacharya et al., 2021).
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methylsulfamoyl]-1-(4-methoxyphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S/c1-22-15-7-4-13(5-8-15)11-18-25(20,21)19-12-14-6-9-16(23-2)17(10-14)24-3/h4-10,18-19H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFMTLDKUDYQGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-Methoxy-5-[(4-(2-pyridyl)piperazinyl)sulfonyl]phenyl}methyl(phenylsulfonyl) amine](/img/structure/B2551715.png)

![N~1~-(4-ethylphenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2551717.png)
![N-(4-butylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2551718.png)
![N-[1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2551722.png)



![2-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2551729.png)
![1-Chloro-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B2551730.png)
![2-(2,4-dichlorophenoxy)-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2551732.png)
![2-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2551735.png)
![Methyl 2-[(8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbonyl)amino]benzoate](/img/structure/B2551737.png)
